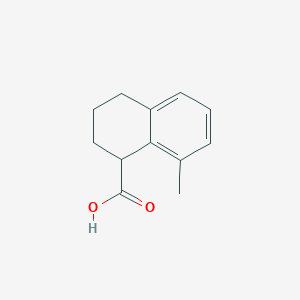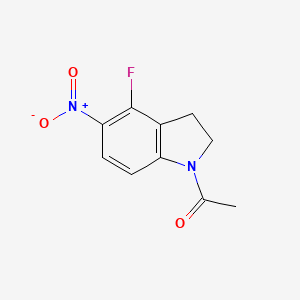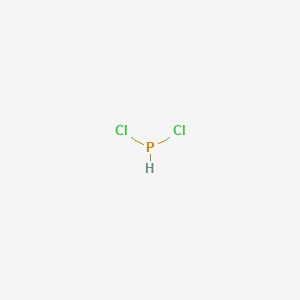
CF3CCl2ZnCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2,2,2-trifluorozinc chloride, 0.50 M in tetrahydrofuran (THF), is a specialized organozinc reagent. This compound is used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. The presence of both chlorine and fluorine atoms in the molecule makes it a versatile reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2,2,2-trifluorozinc chloride can be synthesized through the reaction of 1,1-dichloro-2,2,2-trifluoroethane with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the formation of a zinc-carbon bond, which is facilitated by the presence of the halogen atoms.
Industrial Production Methods
Industrial production of 1,1-dichloro-2,2,2-trifluorozinc chloride involves large-scale reactions under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction is typically carried out in specialized reactors that allow for precise control of temperature, pressure, and atmosphere.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-2,2,2-trifluorozinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds, particularly in the presence of palladium or nickel catalysts.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium and nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent.
Major Products
The major products formed from reactions involving 1,1-dichloro-2,2,2-trifluorozinc chloride depend on the specific reaction conditions and reagents used. In substitution reactions, the products are typically the corresponding substituted compounds. In coupling reactions, the products are often complex organic molecules with new carbon-carbon bonds.
Applications De Recherche Scientifique
1,1-Dichloro-2,2,2-trifluorozinc chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through selective substitution reactions.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The reagent is used in the production of specialty chemicals and materials, including polymers and fluorinated compounds.
Mécanisme D'action
The mechanism by which 1,1-dichloro-2,2,2-trifluorozinc chloride exerts its effects involves the formation of a zinc-carbon bond. This bond is highly reactive and can undergo various transformations, depending on the reaction conditions. The presence of chlorine and fluorine atoms in the molecule enhances its reactivity and allows for selective reactions with different substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloro-2,2,2-trifluoroethane: A precursor to 1,1-dichloro-2,2,2-trifluorozinc chloride, used in similar synthetic applications.
1,1,1-Trifluoro-2,2-dichloroethane: Another fluorinated compound with similar reactivity but different substitution patterns.
1,1,1-Trichloro-2,2,2-trifluoroethane: A related compound used in different industrial applications.
Uniqueness
1,1-Dichloro-2,2,2-trifluorozinc chloride is unique due to its combination of chlorine and fluorine atoms, which provide a balance of reactivity and stability. This makes it a valuable reagent in organic synthesis, particularly for forming carbon-carbon bonds and modifying complex molecules.
Propriétés
Formule moléculaire |
C2Cl3F3Zn |
|---|---|
Poids moléculaire |
252.8 g/mol |
Nom IUPAC |
chlorozinc(1+);2,2-dichloro-1,1,1-trifluoroethane |
InChI |
InChI=1S/C2Cl2F3.ClH.Zn/c3-1(4)2(5,6)7;;/h;1H;/q-1;;+2/p-1 |
Clé InChI |
CUAPEEWBVBMGEI-UHFFFAOYSA-M |
SMILES canonique |
[C-](C(F)(F)F)(Cl)Cl.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Amino-ethyl)-[1,3]dioxolan-2-one](/img/structure/B8568914.png)

![N-(3-bromo-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)acetamide](/img/structure/B8568934.png)










